molecular formula C18H21N3O2S2 B6528506 N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide CAS No. 946328-02-5

N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide

Cat. No. B6528506
CAS RN: 946328-02-5
M. Wt: 375.5 g/mol
InChI Key: JKPUTSYAQDRDPL-UHFFFAOYSA-N
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Description

“N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide” is a complex organic compound that contains several functional groups and structural features, including a thiazole ring, a phenyl ring, a carbamoyl group, and a sulfanyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl group could participate in reactions with nucleophiles, and the thiazole ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.

Future Directions

The study of thiazole derivatives is an active area of research due to their diverse biological activities . Future research on this specific compound could involve exploring its potential biological activities and developing methods for its synthesis.

properties

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-11(2)16(23)21-17-15(12-6-4-3-5-7-12)20-18(25-17)24-10-14(22)19-13-8-9-13/h3-7,11,13H,8-10H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPUTSYAQDRDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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